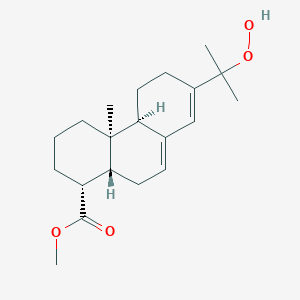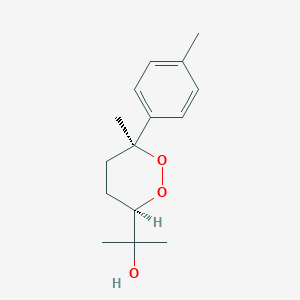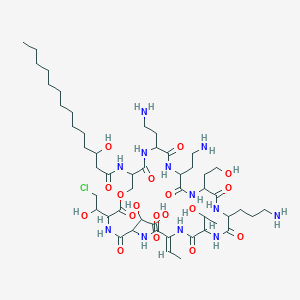
Syringostatin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Syringostatin A is a natural product that is extracted from the marine sponge, Syringodium filiforme. It is a cyclic depsipeptide that has been found to possess a range of biological activities. This compound has been the subject of scientific research for many years due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
1. Therapeutic Applications in Neuroendocrine Tumors
Syringostatin A, as a part of somatostatin analogs, has been studied for its role in the treatment of neuroendocrine tumors (NETs). Research shows that somatostatin analogs like lanreotide and octreotide, which may include this compound, are effective in controlling tumor growth in patients with gastroenteropancreatic (GEP)-NETs. They have been found to improve progression-free survival and reduce tumor markers, suggesting their potential utility in managing these tumors (Paragliola et al., 2016).
2. Role in Angiogenesis Inhibition
This compound may have potential applications in inhibiting angiogenesis, which is a crucial process in tumor growth and metastasis. Studies have shown that antiangiogenic therapy, including compounds like endostatin and angiostatin, can effectively inhibit the growth of cancers such as ovarian cancer (Yokoyama et al., 2000).
3. Impact on Insulin Secretion
This compound has been researched for its effects on insulin secretion. A study demonstrated that syringin, a key component of this compound, can induce insulin secretion in Wistar rats, highlighting its potential application in diabetes treatment. This effect is mediated through acetylcholine release, stimulating muscarinic M3 receptors in pancreatic cells (Liu et al., 2008).
4. Apoptotic Effects in Cancer Cells
Research has also explored the apoptotic effects of syringic acid, a component of this compound, in cancer cells. It has been found to induce cell death in oral squamous carcinoma cells through the mitochondrial pathway, suggesting its potential as a therapeutic agent in cancer treatment (Abijeth & Ezhilarasan, 2020).
5. Cognitive Function Enhancement
This compound might also have implications in enhancing cognitive functions. Somatostatin, a part of which could include this compound, plays a significant role in memory and cognition. It is being considered for potential therapies in neurodegenerative disorders involving cognitive dysfunctions (Tuboly & Vécsei, 2012).
Propiedades
Número CAS |
125051-66-3 |
|---|---|
Fórmula molecular |
C50H87ClN12O18 |
Peso molecular |
1179.7 g/mol |
Nombre IUPAC |
2-[(9Z)-21,24-bis(2-aminoethyl)-15-(3-aminopropyl)-3-(2-chloro-1-hydroxyethyl)-9-ethylidene-12-(1-hydroxyethyl)-18-(2-hydroxyethyl)-27-(3-hydroxytetradecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C50H87ClN12O18/c1-4-6-7-8-9-10-11-12-13-15-28(66)24-36(68)55-34-26-81-50(80)38(35(67)25-51)62-48(77)39(40(69)49(78)79)63-41(70)29(5-2)56-47(76)37(27(3)65)61-45(74)30(16-14-20-52)57-44(73)33(19-23-64)60-43(72)31(17-21-53)58-42(71)32(18-22-54)59-46(34)75/h5,27-28,30-35,37-40,64-67,69H,4,6-26,52-54H2,1-3H3,(H,55,68)(H,56,76)(H,57,73)(H,58,71)(H,59,75)(H,60,72)(H,61,74)(H,62,77)(H,63,70)(H,78,79)/b29-5- |
Clave InChI |
SOKGGVHELUKAFO-SDYNXESYSA-N |
SMILES isomérico |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Sinónimos |
syringostatin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




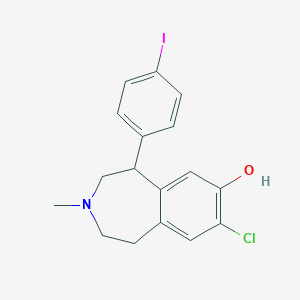
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)



![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
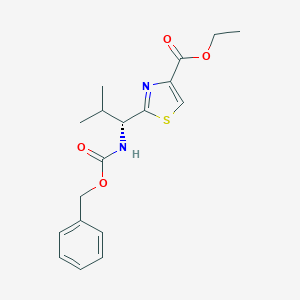
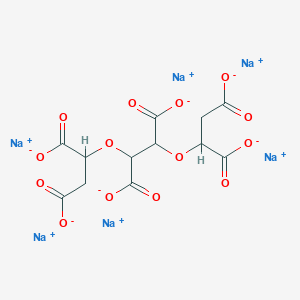
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
